Superior AChE Inhibition vs. Clinical Standard Donepezil
The target compound (designated analogue 2) is the most potent acetylcholinesterase (AChE) inhibitor within its synthesized series of 11 isoquinoline-sulfonamide hybrids and also demonstrates superior potency to the clinically used standard drug donepezil. Its IC50 of 0.30 ± 0.05 µM represents a 7.2-fold improvement in activity compared to donepezil's IC50 of 2.16 ± 0.12 µM when measured under identical assay conditions. [1]
| Evidence Dimension | Acetylcholinesterase (AChE) inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.30 ± 0.05 µM |
| Comparator Or Baseline | Donepezil (IC50 = 2.16 ± 0.12 µM) |
| Quantified Difference | 7.2-fold more potent than donepezil |
| Conditions | In vitro enzyme inhibition assay, IC50 values derived from the same experimental run. |
Why This Matters
This quantitative superiority over a gold-standard clinical agent positions the compound as a high-value lead for research groups and pharmaceutical procurement specifically targeting AChE inhibition, offering a significant potency advantage that is not available with donepezil or other less active analogues in the series.
- [1] Ullah, H., Rahim, F., Zada, H., Hayat, S., Khan, F., & Khan, M. S. (2023). Synthesis, molecular docking, and bioactivity study of isoquinoline-sulfonamide hybrid analogues: A promising acetylcholinesterase and butyrylcholinesterase inhibitor candidate. Chemical Data Collections, 46, 101059. View Source
